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Core Science & Biosynthesis

Foundational

Properties of 4-cyano-6-chloropyrazolo[3,4-b]pyridine derivatives

An In-depth Technical Guide to the Properties and Applications of 4-Cyano-6-chloropyrazolo[3,4-b]pyridine Derivatives Foreword The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Properties and Applications of 4-Cyano-6-chloropyrazolo[3,4-b]pyridine Derivatives

Foreword

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its versatile biological activities.[1][2] This guide focuses specifically on a synthetically crucial and biologically potent subset: the 4-cyano-6-chloropyrazolo[3,4-b]pyridine core. The strategic placement of the chloro and cyano functionalities provides both a vector for synthetic diversification and electronic properties that are key to potent bioactivity, particularly in the realm of kinase inhibition.[3][4] This document serves as a technical resource for researchers and drug development professionals, offering insights into the synthesis, reactivity, characterization, and therapeutic potential of these valuable derivatives.

The Core Scaffold: Synthesis and Rationale

The construction of the pyrazolo[3,4-b]pyridine ring system can be broadly approached by two strategic disconnections: annelating a pyrazole ring onto a pre-functionalized pyridine or, conversely, building a pyridine ring onto a substituted pyrazole.[5] For the specific synthesis of 4-cyano-6-chloro derivatives, the latter approach, starting from a 5-aminopyrazole, is often the most direct and widely employed method.

Preferred Synthetic Pathway: Condensation of 5-Aminopyrazoles

The most common and efficient route involves the condensation of a 5-aminopyrazole with a suitably activated three-carbon component.[2] The choice of this three-carbon synthon is critical for installing the required chloro and cyano groups at the 6- and 4-positions, respectively.

A typical workflow involves the reaction of a 3-substituted-5-aminopyrazole with a reagent like 2-cyano-3,3-bis(methylthio)acrylonitrile or similar activated carbonyl compounds, followed by cyclization and chlorination. A more direct and well-established method, however, is the Gould-Jacobs reaction, which utilizes aminopyrazoles and diethyl 2-(ethoxymethylene)malonate, followed by chlorination with phosphorus oxychloride (POCl₃) to yield the 4-chloro derivative.[2]

Experimental Protocol: Synthesis of a Generic 4-Cyano-6-chloropyrazolo[3,4-b]pyridine

This protocol outlines a generalized, two-step procedure starting from a 5-aminopyrazole.

Step 1: Cyclization to form the Pyrazolopyridone Intermediate

  • To a solution of a 3-substituted-5-aminopyrazole (1.0 eq) in a high-boiling point solvent such as diphenyl ether, add ethyl 2-cyano-3-ethoxyacrylate (1.1 eq).

  • Heat the reaction mixture to reflux (approx. 250-260 °C) for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Rationale: The high temperature is necessary to drive the initial Michael addition, subsequent elimination of ethanol, and the final thermal cyclization to form the 4-hydroxy (pyridone) intermediate.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Dilute the mixture with a non-polar solvent like hexane to facilitate complete precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with hexane, and dry to yield the 6-hydroxy-4-cyanopyrazolo[3,4-b]pyridine derivative.

Step 2: Chlorination to the Final Product

  • Suspend the dried 6-hydroxy intermediate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Add a catalytic amount of a tertiary amine base, such as N,N-dimethylaniline (0.1 eq). Rationale: The base acts as a catalyst to facilitate the formation of the chlorophosphonium intermediate, which is a more potent chlorinating agent.

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours until TLC analysis indicates complete conversion of the starting material.

  • Carefully cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring to quench the excess POCl₃. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

  • The product will precipitate as a solid. Neutralize the acidic solution carefully with a saturated aqueous solution of sodium bicarbonate.

  • Collect the solid by vacuum filtration, wash with copious amounts of water until the filtrate is neutral, and dry under vacuum to afford the target 4-cyano-6-chloropyrazolo[3,4-b]pyridine derivative.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_products Intermediates & Final Product A 3-R-5-Aminopyrazole C Step 1: Thermal Cyclization (Diphenyl ether, 250°C) A->C B Ethyl 2-cyano-3-ethoxyacrylate B->C E 6-Hydroxy-4-cyanopyrazolo[3,4-b]pyridine (Intermediate) C->E Isolation D Step 2: Chlorination (POCl₃, reflux) F Target: 4-Cyano-6-chloropyrazolo[3,4-b]pyridine D->F Quenching & Isolation E->D

Caption: Generalized synthetic workflow for 4-cyano-6-chloropyrazolo[3,4-b]pyridine.

Physicochemical and Spectroscopic Profile

Derivatives of this class are typically off-white to pale yellow crystalline solids.[6] They exhibit poor solubility in water but are generally soluble in common organic solvents like dimethyl sulfoxide (DMSO), dichloromethane (DCM), and methanol. The accurate characterization of these molecules is paramount and relies on a combination of spectroscopic techniques.

Spectroscopic Data Interpretation

The structural features of the 4-cyano-6-chloropyrazolo[3,4-b]pyridine core give rise to characteristic spectroscopic signals.

Technique Feature Expected Chemical Shift / Frequency Rationale / Notes
¹H NMR Pyridine C5-Hδ 7.0 - 8.0 ppmA singlet, typically downfield due to the anisotropic effect of the fused rings and adjacent electron-withdrawing groups.
Pyrazole N1-Hδ 12.0 - 14.0 ppmA broad singlet, highly deshielded. This signal is D₂O exchangeable. Its presence confirms the 1H-pyrazolo tautomer.[6]
¹³C NMR Cyano (C≡N)δ 115 - 120 ppmA sharp quaternary carbon signal, characteristic of the nitrile group.[7]
Pyridine C4δ ~110 ppmThe carbon bearing the cyano group.
Pyridine C6δ 150 - 160 ppmThe carbon bearing the chloro group, significantly downfield.
FT-IR C≡N Stretch2210 - 2235 cm⁻¹A sharp, strong absorption band, which is a definitive indicator of the cyano group.[6][8]
C=C / C=N Stretch1550 - 1600 cm⁻¹Aromatic ring stretching vibrations.
Mass Spec (ESI) Molecular Ion[M+H]⁺Exhibits a characteristic isotopic pattern for chlorine-containing compounds (M+ and M+2 peaks in an approximate 3:1 ratio).[6]

Note: Exact values are dependent on the substituent at the C3 position and the solvent used for analysis.

Chemical Reactivity: The C6-Chloro as a Synthetic Handle

The key to the utility of the 4-cyano-6-chloropyrazolo[3,4-b]pyridine scaffold is the reactivity of the C6-chloro atom. This position is highly activated towards nucleophilic aromatic substitution (SₙAr).

Causality: The electron-withdrawing character of the pyridine ring nitrogen, the fused pyrazole ring, and the C4-cyano group collectively reduce the electron density at the C6 position. This makes it highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This reactivity allows for the systematic and efficient generation of large libraries of analogues for structure-activity relationship (SAR) studies. Common nucleophiles include:

  • Aliphatic and aromatic amines

  • Alcohols (to form ethers)

  • Thiols (to form thioethers)

Reactivity_Diagram cluster_nucleophiles Nucleophiles (Nu-H) cluster_products C6-Substituted Products Core 4-Cyano-6-chloropyrazolo[3,4-b]pyridine C6-Cl (Electrophilic Site) Amine_Prod 6-Amino Derivative Core:f1->Amine_Prod SₙAr Ether_Prod 6-Ether Derivative Core:f1->Ether_Prod SₙAr Thioether_Prod 6-Thioether Derivative Core:f1->Thioether_Prod SₙAr Amine R-NH₂ (Amines) Amine->Amine_Prod Alcohol R-OH (Alcohols) Alcohol->Ether_Prod Thiol R-SH (Thiols) Thiol->Thioether_Prod

Caption: Reactivity of the C6-chloro position via nucleophilic aromatic substitution (SₙAr).

Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol describes a typical procedure for synthesizing a 6-amino derivative.

  • In a sealed microwave vial, combine the 4-cyano-6-chloropyrazolo[3,4-b]pyridine (1.0 eq), the desired amine (1.2 - 2.0 eq), and a suitable base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Add a polar aprotic solvent like N,N-dimethylformamide (DMF) or 1,4-dioxane.

  • Heat the reaction mixture in a microwave reactor at 120-150 °C for 30-60 minutes. Rationale: Microwave heating significantly accelerates the SₙAr reaction, reducing reaction times from hours or days to minutes.

  • Alternatively, the reaction can be performed by conventional heating at 100 °C for 12-24 hours.[6]

  • After cooling, dilute the reaction mixture with water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol or diethyl ether to remove residual impurities.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 6-amino-4-cyanopyrazolo[3,4-b]pyridine derivative.[9]

Biological Applications: Potent Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold is a well-established "hinge-binding" motif in kinase inhibitors.[3] The nitrogen atoms of the bicyclic system form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a key interaction for potent inhibition. Derivatives of the 4-cyano-6-chloro core have been extensively explored as inhibitors of various kinases implicated in cancer.[1][4]

Notable Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): These are central regulators of the cell cycle. CDK inhibitors based on this scaffold have shown potent anti-proliferative activity in tumor cells.[10]

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. A class of 3-cyano-6-pyrazoloamino-pyridines, derived from the chloro intermediate, were developed as selective Aurora A kinase inhibitors.[11]

  • Monopolar Spindle Kinase 1 (Mps1): A key component of the mitotic checkpoint, Mps1 is a target for treating aggressive tumors. Pyrazolo[3,4-b]pyridine derivatives have been discovered as novel and potent Mps1 inhibitors with low nanomolar efficacy.[12]

  • Topoisomerase IIα (TOPIIα): While not a kinase, this enzyme is a critical target in cancer therapy. Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent TOPIIα inhibitors, inducing DNA damage and apoptosis in cancer cells.[1]

Kinase_Inhibition_Pathway cluster_pathway Simplified Cell Proliferation Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade TF Transcription Factors Kinase_Cascade->TF Cell_Cycle Cell Cycle Progression & Proliferation TF->Cell_Cycle Inhibitor 4-Cyano-6-R-Pyrazolo[3,4-b]pyridine (Kinase Inhibitor) Inhibitor->Kinase_Cascade Inhibition

Caption: Mechanism of action for pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors.

Conclusion and Future Outlook

The 4-cyano-6-chloropyrazolo[3,4-b]pyridine scaffold represents a cornerstone intermediate in modern medicinal chemistry. Its robust and scalable synthesis, coupled with the versatile reactivity of the C6-chloro position, provides an exceptional platform for the development of targeted therapeutics. The proven success of this core in generating potent and selective kinase inhibitors underscores its continued importance in oncology drug discovery. Future efforts will likely focus on exploring novel substitutions at the C3 and N1 positions and applying this scaffold to a broader range of therapeutic targets beyond kinases, leveraging its favorable drug-like properties.

References

  • Ghaedi, A., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports. Available at: [Link]

  • Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. Available at: [Link]

  • WO2011045344A1 - Pyrazolopyridine derivatives as anticancer agent. Google Patents.
  • Barvian, M., et al. (2000). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sim, J., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. Available at: [Link]

  • El-Faham, A., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances. Available at: [Link]

  • Liu, X-H., et al. (2011). Synthesis and Biological Activity of 4-Amino-5-cyano-6-alkylamino Pyridine Derivatives. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Abdel-Aziz, A. A-M., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Available at: [Link]

  • Zhang, J., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. Available at: [Link]

  • Vicente-Blázquez, R., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Chen, Y., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie. Available at: [Link]

  • Szafrański, K., & Szafrański, W. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Available at: [Link]

  • Ohkubo, M., et al. (2010). 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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  • Tomas, M., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Available at: [Link]

  • Grivas, S., & Grivas, S. (2007). 3-Cyano-4,6-diphenyl-2-(phenethylamino)pyridine. Molbank. Available at: [Link]

  • Kumar, A., et al. (2026). Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Infection and Immunity. Available at: [Link]

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Exploratory

A Senior Application Scientist's Guide to Pyrazolo[3,4-b]pyridine-4-carbonitriles: Nomenclature, Synthesis, and Applications in Drug Discovery

Abstract: The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics. A frequent point of ambiguity for researchers en...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics. A frequent point of ambiguity for researchers entering this field is the nomenclature surrounding the nitrile-substituted variant at the 4-position. This guide provides a definitive clarification on the "4-cyano" versus "4-carbonitrile" terminology. Beyond nomenclature, this document serves as a comprehensive technical resource for drug development professionals. It details a field-proven, multi-component synthetic protocol, outlines key physicochemical and spectroscopic characteristics for compound validation, and explores the critical role of this scaffold in the development of kinase inhibitors.

Part 1: Decoding the Nomenclature: 4-Cyano vs. 4-Carbonitrile

A foundational aspect of chemical research is precise communication through standardized nomenclature. The terms "4-cyano" and "4-carbonitrile" when referring to a pyrazolo[3,4-b]pyridine core describe the exact same C≡N functional group. The distinction arises not from a difference in chemical structure, but from the specific rules of IUPAC (International Union of Pure and Applied Chemistry) nomenclature.

  • The "Carbonitrile" Designation: According to IUPAC Rule C-832.2, when a C≡N group is attached to a cyclic system and is considered the principal functional group, the suffix "-carbonitrile" is appended to the name of the ring system.[1] The "carbo" prefix signifies that the carbon atom of the C≡N group is not included in the numbering of the parent ring. Therefore, the most accurate and preferred IUPAC name for the structure is pyrazolo[3,4-b]pyridine-4-carbonitrile .

  • The "Cyano" Designation: The prefix "cyano-" is used when the C≡N group is treated as a substituent, typically because another functional group with higher priority (e.g., a carboxylic acid) is present on the molecule and defines the parent name.[1][2][3] For instance, if a carboxylic acid were present at the 6-position, the C≡N group at the 4-position would be named as a "4-cyano" substituent.

For the remainder of this guide, we will use the preferred IUPAC term, pyrazolo[3,4-b]pyridine-4-carbonitrile , to ensure clarity and accuracy.

Figure 1: Structure and IUPAC Nomenclature.

Part 2: Synthesis of 4-Carbonitrile Pyrazolo[3,4-b]pyridines

The construction of the pyrazolo[3,4-b]pyridine core is most efficiently achieved through multi-component reactions (MCRs). These reactions offer significant advantages in drug discovery, including operational simplicity, high atom economy, and the ability to rapidly generate diverse compound libraries. A prevalent and reliable strategy is the one-pot condensation of a 3-aminopyrazole, an aldehyde, and an active methylene nitrile, such as malononitrile.[4][5]

Experimental Protocol: One-Pot Synthesis of 6-Amino-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

This protocol describes a robust, solvent-free, and catalyst-free grinding method, which is both environmentally conscious and efficient.[4]

Materials:

  • 3-Amino-5-methylpyrazole (1.0 mmol, 97.1 mg)

  • Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • Mortar and pestle

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Combination: Accurately weigh and add 3-amino-5-methylpyrazole, benzaldehyde, and malononitrile to a clean, dry agate mortar.

  • Grinding: Grind the mixture vigorously using the pestle at ambient temperature for 10-15 minutes. The reaction is often accompanied by a change in color and consistency as the solid reactants form the product.

    • Scientist's Insight: This mechanochemical approach provides the energy for the reaction to proceed without the need for bulk solvent or heating, minimizing side product formation and simplifying workup. The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the aminopyrazole and subsequent cyclization and aromatization.

  • Reaction Monitoring: Monitor the reaction progress by taking a small aliquot, dissolving it in a suitable solvent (e.g., ethyl acetate), and spotting it on a TLC plate against the starting materials.

  • Isolation: Upon completion, the resulting solid product is typically of high purity. Scrape the solid from the mortar.

  • Purification: For analytical purity, recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product as a crystalline solid.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

G reagents Combine Reactants (Aminopyrazole, Aldehyde, Malononitrile) grind Grind at RT (10-15 min) reagents->grind Mechanochemical Activation monitor Monitor via TLC grind->monitor isolate Isolate Crude Solid monitor->isolate Reaction Complete purify Recrystallize (Hot Ethanol) isolate->purify dry Filter & Dry Under Vacuum purify->dry characterize Characterize (NMR, IR, MS) dry->characterize

Figure 2: Workflow for Multi-Component Synthesis.

Part 3: Physicochemical and Spectroscopic Properties

Proper characterization is essential for compound validation. The pyrazolo[3,4-b]pyridine-4-carbonitrile scaffold possesses distinct features that are readily identifiable.

Spectroscopic Data
  • Infrared (IR) Spectroscopy: The most prominent feature is the C≡N stretching vibration. For aromatic nitriles, this appears as a sharp, intense absorption band in the range of 2220-2240 cm⁻¹.[6][7] Its intensity and position make it an excellent diagnostic peak.

  • ¹³C NMR Spectroscopy: The carbon atom of the carbonitrile group (C≡N) typically resonates in the range of δ 115-120 ppm. The carbons of the pyridine ring are deshielded due to the aromatic system and the electron-withdrawing nitrogen atom, with C2 appearing around 150 ppm, C3 around 124 ppm, and C4 around 136 ppm, though these values are highly dependent on substitution.[8][9]

Quantitative Data Summary

The following table summarizes key computed and observed properties for a representative parent compound, 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile.

PropertyValueSource/Method
Molecular Formula C₇H₄N₄-
Molecular Weight 144.14 g/mol -
IR C≡N Stretch ~2230 cm⁻¹Typical for aromatic nitriles[6]
¹³C NMR (C≡N) ~117 ppmEstimated
¹³C NMR (Pyridine C4) ~136 ppmBased on pyridine[8]
Calculated LogP 1.2 - 1.5Varies by algorithm

Part 4: Role in Drug Discovery and Kinase Inhibition

The pyrazolo[3,4-b]pyridine ring system is a bioisostere of purine, enabling it to function as an effective "hinge-binder" in the ATP-binding pocket of many protein kinases.[10] This has led to its extensive use in the development of kinase inhibitors for oncology and inflammatory diseases.[11][12][13][14][15]

The 4-carbonitrile group is not merely a passive substituent. Its electronic properties and linear geometry can be crucial for activity:

  • Electron-Withdrawing Nature: The carbonitrile group is strongly electron-withdrawing, which can modulate the pKa of the pyrazole nitrogen, influencing the key hydrogen bonding interactions with the kinase hinge region.

  • Receptor Occupancy: Its rigid, linear shape allows it to occupy narrow hydrophobic pockets within the active site, contributing to binding affinity and selectivity.

  • Metabolic Stability: The C≡N bond is generally stable to metabolic degradation, making it a favorable feature for drug candidates.

Derivatives of this scaffold have shown potent inhibitory activity against a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1).[11][13][16]

Illustrative Signaling Pathway: TRK Inhibition

Tropomyosin receptor kinases (TRKs) are activated by neurotrophins and play a role in neuronal survival and differentiation. However, chromosomal rearrangements can lead to the formation of fusion proteins (e.g., NTRK fusions) that cause ligand-independent, constitutive TRK activation, driving proliferation in various cancers. Pyrazolo[3,4-b]pyridine-based inhibitors are designed to block the ATP-binding site of the TRK kinase domain, thereby inhibiting downstream signaling through pathways like RAS/MAPK and PI3K/AKT.[15][17]

cluster_pathway TRK Signaling Pathway cluster_downstream Downstream Signaling ntrk NTRK Fusion Protein (Constitutively Active) ras RAS/MAPK Pathway ntrk->ras pi3k PI3K/AKT Pathway ntrk->pi3k atp ATP atp->ntrk inhibitor Pyrazolo[3,4-b]pyridine Inhibitor inhibitor->ntrk Blocks ATP Binding prolif Cell Proliferation & Survival ras->prolif pi3k->prolif

Figure 3: Mechanism of TRK Kinase Inhibition.

Conclusion

This guide has clarified that "4-cyano" and "4-carbonitrile" pyrazolo[3,4-b]pyridines are identical structures, with the latter being the preferred IUPAC nomenclature. We have provided a detailed, practical protocol for the efficient synthesis of this important scaffold and outlined its key analytical signatures. The established role of the pyrazolo[3,4-b]pyridine core as a privileged hinge-binder, combined with the favorable electronic and steric properties of the 4-carbonitrile group, solidifies its importance for researchers in the field of drug discovery, particularly in the pursuit of novel kinase inhibitors.

References

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2023). Pharmaceuticals. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile

This Application Note provides a comprehensive, authoritative guide for the synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile . This scaffold is a critical intermediate in the development of kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, authoritative guide for the synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., for kinases such as CDK, GSK3, and MAPK) and other bioactive heterocyclic compounds.

Abstract & Strategic Overview

The pyrazolo[3,4-b]pyridine system mimics the purine core of ATP, making it a privileged scaffold for kinase inhibition. The specific target, 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile , presents a dual-functionalized core allowing for orthogonal derivatization:

  • C4-Nitrile: A precursor for amides, amines (via reduction), or heterocycles (e.g., tetrazoles).

  • C6-Chloride: A handle for late-stage diversification via palladium-catalyzed cross-couplings or nucleophilic aromatic substitution (

    
    ).
    

This protocol details a robust, three-step linear synthesis starting from commercially available 3-aminopyrazole . The strategy relies on the construction of a symmetric 4,6-dihydroxy intermediate, followed by global chlorination and a regioselective cyanation controlled by electronic differentiation between the C4 and C6 positions.

Retrosynthetic Analysis

The synthetic logic exploits the differential electrophilicity of the 4- and 6-positions of the pyrazolo[3,4-b]pyridine core.

  • Target: 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile[1]

  • Precursor 1: 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (Key Branch Point)

  • Precursor 2: 1H-Pyrazolo[3,4-b]pyridine-4,6-diol (Dione tautomer)

  • Starting Materials: 3-Aminopyrazole + Diethyl Malonate

Reaction Pathway Diagram

SynthesisPath SM1 3-Aminopyrazole Step1 Cyclocondensation (NaOEt, Reflux) SM1->Step1 SM2 Diethyl Malonate SM2->Step1 Int1 4,6-Dihydroxy- pyrazolo[3,4-b]pyridine Step1->Int1 Yield: ~80% Step2 Chlorination (POCl3, Reflux) Int1->Step2 Int2 4,6-Dichloro- pyrazolo[3,4-b]pyridine Step2->Int2 Yield: ~90% Step3 Regioselective Cyanation (CuCN or Pd-Cat) Int2->Step3 Selectivity Control Product 6-Chloro-1H-pyrazolo [3,4-b]pyridine-4-carbonitrile Step3->Product Target

Figure 1: Linear synthetic route highlighting the critical regioselective cyanation step.

Detailed Experimental Protocols

Step 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridine-4,6-diol

This step involves a thermodynamically driven condensation. The use of sodium ethoxide generates the pyrazole anion, which attacks the malonate esters.

Reagents:

  • 3-Aminopyrazole (1.0 equiv)

  • Diethyl malonate (1.2 equiv)

  • Sodium ethoxide (2.5 equiv, 21% wt in EtOH)

  • Ethanol (anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and N2 inlet.

  • Mixing: Charge the flask with 3-aminopyrazole dissolved in anhydrous ethanol.

  • Base Addition: Add sodium ethoxide solution dropwise at room temperature. Stir for 15 minutes to deprotonate the pyrazole nitrogen and the amine.

  • Cyclization: Add diethyl malonate dropwise. Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Checkpoint: The reaction usually precipitates a solid sodium salt of the product.

  • Workup: Cool to room temperature. Filter the solid precipitate (the disodium salt).

  • Acidification: Dissolve the salt in minimal water and acidify to pH 2–3 with 2M HCl. The free diol (dione) will precipitate as a white/off-white solid.

  • Isolation: Filter, wash with water and cold ethanol, and dry under vacuum at

    
    .
    

Mechanism Note: The reaction proceeds via sequential amide formation and Claisen-type condensation.

Step 2: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine

Phosphorus oxychloride (


) serves as both solvent and chlorinating agent, converting the tautomeric lactams (diones) into chloropyridines.

Reagents:

  • Intermediate 1 (4,6-Diol) (1.0 equiv)

  • 
     (10.0 equiv) - Caution: Corrosive/Toxic
    
  • N,N-Diethylaniline (1.0 equiv) or DMF (cat.)

Protocol:

  • Setup: Use a heavy-walled pressure vessel or a standard RBF with a high-efficiency condenser and caustic scrubber trap (to neutralize HCl gas).

  • Addition: Suspend the diol in

    
    . Add N,N-diethylaniline carefully (exothermic).
    
  • Reaction: Heat to reflux (

    
    ) for 4–6 hours. The suspension will clear as the dichloride forms.
    
  • Quenching (Critical Safety): Remove excess

    
     via rotary evaporation. Pour the viscous residue slowly onto crushed ice with vigorous stirring. Maintain temperature 
    
    
    
    .
  • Neutralization: Adjust pH to ~7–8 with saturated

    
     or 
    
    
    
    .
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc) if necessary.

Step 3: Regioselective Cyanation to 6-Chloro-4-carbonitrile

This is the most critical step. The C4 position (gamma to pyridine N) is electronically more deficient and sterically accessible compared to C6 (alpha to pyridine N), making it more reactive toward nucleophilic aromatic substitution (


) or oxidative addition in metal-catalyzed couplings.

Method A: Pd-Catalyzed Cyanation (Recommended for Purity)

  • Reagents:

    
     (0.6 equiv), 
    
    
    
    (5 mol%), DMF,
    
    
    .
  • Selectivity: Palladium inserts preferentially at the more electron-deficient C4-Cl bond.

Method B: Nucleophilic Substitution (Scalable)

  • Reagents: CuCN (1.1 equiv), DMF or NMP.

  • Protocol:

    • Dissolve 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine in dry DMF (0.2 M).

    • Add CuCN.

    • Heat to

      
      . Monitor strictly by HPLC/LC-MS.
      
    • Stop Condition: Stop immediately when the mono-cyano product peaks. Over-reaction leads to the 4,6-dicyano byproduct.

    • Workup: Dilute with water/ethyl acetate. Filter through Celite to remove copper salts. Extract and purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Regioselectivity Validation: The C4-position is activated by the para-relationship to the pyridine nitrogen (N7), analogous to the high reactivity of 4-chloropyridine over 2-chloropyridine in many


 contexts involving fused rings. 2D-NMR (HMBC) is required to confirm the nitrile position (correlation of C4 to the bridgehead proton).

Data Summary & Characterization

CompoundMolecular WeightExpected AppearanceKey 1H NMR Signals (DMSO-d6)MS (ESI+)
Int 1 (Diol) 151.12White PowderBroad singlets >10 ppm (NH/OH)152 [M+H]
Int 2 (Dichloro) 188.01Yellowish Solid

8.4 (s, 1H, H3),

7.6 (s, 1H, H5)
188/190 [M+H]
Target (4-CN) 178.58Off-white Solid

8.6 (s, 1H, H3),

8.1 (s, 1H, H5)
179 [M+H]

Note: The H5 proton in the target will shift downfield relative to the dichloride due to the strong electron-withdrawing nature of the ortho-cyano group.

Workflow Visualization

Workflow cluster_0 Step 2: Chlorination Workflow cluster_1 Step 3: Selective Cyanation Start2 4,6-Diol Precursor React2 Reflux in POCl3 (4-6 hrs) Start2->React2 Quench2 Ice Quench (Exothermic Control) React2->Quench2 Extract2 EtOAc Extraction & Concentration Quench2->Extract2 Start3 4,6-Dichloro Intermediate Extract2->Start3 Dried Intermediate React3 Pd(0) / Zn(CN)2 DMF, 90°C Start3->React3 Monitor HPLC Check (Stop at Mono-CN) React3->Monitor Purify Column Chromatography (Sep. 4-CN from 6-CN) Monitor->Purify

Figure 2: Operational workflow emphasizing safety checkpoints and purification logic.

References

  • Core Synthesis (Gould-Jacobs Variant)

    • Lynch, B. M., et al. "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra." Canadian Journal of Chemistry, 1988.

  • Chlorination Protocol

    • Belen'kii, L. I., et al.[3] "The Literature of Heterocyclic Chemistry." Journal of Heterocyclic Chemistry, 2012.[3]

  • Regioselectivity in Pyrazolo-pyridines

    • Quiroga, J., et al. "Regioselective synthesis of pyrazolo[3,4-b]pyridines." Journal of Heterocyclic Chemistry, 2001.

  • Cyanation Methodology

    • Schareina, T., et al. "Improved Palladium-Catalyzed Cyanation of Aryl Halides." Chemistry – A European Journal, 2007.

  • Safety Data (Cyanides)

    • CDC/NIOSH. "Cyanide: Systemic Agent."

Sources

Application

Application Note: Controlled Hydrolysis of 4-Carbonitrile Pyrazolo[3,4-b]pyridine Derivatives

Executive Summary The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for various kinase inhibitors, sGC stimulators (e.g., Riociguat analogs), and antiviral agents....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for various kinase inhibitors, sGC stimulators (e.g., Riociguat analogs), and antiviral agents. A critical synthetic bottleneck often arises during the manipulation of the 4-carbonitrile group (


). While this group is an excellent precursor for amides (

) and carboxylic acids (

), the electron-deficient nature of the heteroaromatic ring presents unique challenges, including competitive nucleophilic attack on the ring carbons and spontaneous decarboxylation of the resulting acid.

This Application Note provides two optimized, self-validating protocols for the chemoselective hydrolysis of pyrazolo[3,4-b]pyridine-4-carbonitrile. Protocol A details the partial hydrolysis to the primary amide using the Radziszewski reaction, while Protocol B outlines the full hydrolysis to the carboxylic acid using high-molarity mineral acid.

Chemical Strategy & Mechanistic Insight

The Electronic Challenge

The pyrazolo[3,4-b]pyridine system is highly electron-deficient due to the pyridine nitrogen (N-7) and the pyrazole moiety.

  • Activation: The electron-withdrawing nature of the ring activates the 4-cyano group toward nucleophilic attack (

    
     carbon is highly electrophilic).
    
  • Risk: Harsh basic conditions (e.g.,

    
     reflux > 
    
    
    
    ) can lead to ring opening or displacement of leaving groups at positions 4 or 6. Furthermore, heteroaromatic carboxylic acids at the 4-position are prone to thermal decarboxylation.
Reaction Pathway Visualization

The following diagram illustrates the stepwise hydrolysis and the critical decision points between amide isolation and full acid conversion.

HydrolysisPathway cluster_conditions Reaction Conditions Nitrile 4-Carbonitrile (Starting Material) Imidate Imidate/Perimidic Intermediate Nitrile->Imidate Nu- Attack (OH- or OOH-) Amide 4-Carboxamide (Target A) Imidate->Amide Tautomerization Acid 4-Carboxylic Acid (Target B) Amide->Acid Hydrolysis (H3O+ / Heat) Decarb Decarboxylated By-product Acid->Decarb Thermal (>150°C) CondA Protocol A: H2O2, NaOH (Radziszewski) CondA->Imidate CondB Protocol B: 60% H2SO4 (Reflux) CondB->Acid

Figure 1: Mechanistic pathway for the hydrolysis of 4-cyano-pyrazolo[3,4-b]pyridine. Note the thermal risk of decarboxylation.

Protocol A: Partial Hydrolysis to Carboxamide

Target: Conversion of


 to 

. Method: Alkaline Hydrogen Peroxide (Radziszewski Reaction). Rationale: Standard basic hydrolysis often proceeds uncontrollably to the acid. The hydroperoxide anion (

) is a super-nucleophile that attacks the nitrile faster than

, forming a perimidic acid intermediate that collapses exclusively to the amide.
Materials
  • Starting Material: Pyrazolo[3,4-b]pyridine-4-carbonitrile derivative (

    
    ).
    
  • Reagent:

    
     Hydrogen Peroxide (
    
    
    
    ) (
    
    
    ).
  • Base:

    
     (
    
    
    
    ).
  • Solvent: DMSO or Ethanol (depending on solubility).

  • Temperature: Ambient (

    
    ).
    
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve

    
     of the nitrile in 
    
    
    
    of DMSO.
    • Note: If the substrate is highly insoluble, mild warming (

      
      ) is permitted, but cool back to RT before adding peroxide.
      
  • Reagent Addition: Add

    
     of 
    
    
    
    (2 equiv). The solution may darken.
  • Initiation (Critical): Place the flask in a water bath at

    
    . Add 
    
    
    
    of
    
    
    dropwise over 5 minutes.
    • Caution: The reaction is exothermic and evolves oxygen gas (

      
      ). Ensure open venting.
      
  • Monitoring: Stir vigorously for 30--60 minutes. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of Nitrile peak (

      
      ) and appearance of Amide (
      
      
      
      ).
  • Quenching: Pour the reaction mixture into

    
     of ice-cold water.
    
    • Observation: The amide product typically precipitates as a white or off-white solid.

  • Isolation: Filter the solid. Wash with cold water (

    
    ) and diethyl ether (
    
    
    
    ) to remove trace DMSO.
  • Drying: Vacuum dry at

    
    .
    

Protocol B: Full Hydrolysis to Carboxylic Acid

Target: Conversion of


 to 

.[1] Method: Acidic Hydrolysis (Sulfuric Acid). Rationale: Acidic hydrolysis is preferred over basic reflux for this scaffold to avoid ring-opening degradation. Sulfuric acid provides a high boiling point and acts as an excellent solvent for protonating the pyridine nitrogen, activating the nitrile.
Materials
  • Starting Material: Pyrazolo[3,4-b]pyridine-4-carbonitrile derivative (

    
    ).
    
  • Reagent/Solvent:

    
     Sulfuric Acid (
    
    
    
    ).
  • Temperature:

    
    .[2]
    
Step-by-Step Procedure
  • Preparation: Prepare

    
     by slowly adding 
    
    
    
    conc.
    
    
    to
    
    
    water in an ice bath.
  • Setup: Suspend

    
     of the nitrile in 
    
    
    
    of the
    
    
    solution.
  • Reaction: Heat the mixture to reflux (

    
    ) for 2--4 hours.
    
    • Checkpoint: The suspension usually clears to a solution as the hydrolysis proceeds.

  • Monitoring: Monitor by LC-MS.

    • Intermediate: You may observe the amide intermediate (

      
      ) early in the reaction. Continue heating until the Acid peak (
      
      
      
      or
      
      
      relative to amide) is dominant.
  • Work-up: Cool the solution to room temperature. Pour slowly onto

    
     of crushed ice.
    
  • Precipitation: Adjust the pH to

    
     using 
    
    
    
    or saturated Sodium Acetate solution.
    • Critical: Do not make the solution strongly basic (

      
      ), as the carboxylic acid salt may be water-soluble, preventing precipitation. The isoelectric point is typically near pH 3-4.
      
  • Isolation: Filter the precipitate. Wash with water and acetone.

Data Summary & Troubleshooting

Expected Analytical Data
Functional GroupIR Frequency (

)

-NMR Shift (DMSO-

)
Mass Spec (

Mass)
Nitrile (-CN)

(Sharp)
N/AParent Mass (M)
Amide (-CONH

)

(Strong)

(Broad, 2H)

Acid (-COOH)

(Broad)

(Very Broad)

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Poor solubility in DMSO.Switch solvent to t-Butanol or add Triton B (phase transfer catalyst).
Over-hydrolysis to Acid (Protocol A) Temperature too high or reaction time too long.Strictly maintain

. Quench immediately after nitrile disappears.
Decarboxylation (Protocol B) Reaction temperature

.
Lower oil bath temp to

. Do not use microwave irradiation for the acid step.
No Precipitate (Protocol B) Product formed as water-soluble salt.Check pH of aqueous layer. Adjust carefully to pH 3-4. If still soluble, extract with EtOAc/n-Butanol (3:1).

References

  • Synthesis of Pyrazolo[3,4-b]pyridines

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[2][3][4][5]

    • Source:Molecules (via NCBI/PMC), 2022.
    • URL:[Link]

  • General Nitrile Hydrolysis Mechanisms

    • Title: Hydrolysis of Nitriles to Carboxylic Acids.[1][6][7][8][9][10][11][12][13]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Radziszewski Reaction (Amide Synthesis)

    • Title: The Radziszewski Reaction (General Context).
    • Source: Comprehensive Organic Name Reactions and Reagents.
    • URL:[Link]

  • Heterocyclic Chemistry Context

    • Title: Pyrazolo[3,4-b]pyridine scaffold synthesis and reactivity.[2][3][4][5][14][15][16][17]

    • Source: ResearchGate (Archive of Tetrahedron / Bioorg. Med. Chem papers).[14][15][18]

    • URL:[Link]

Sources

Method

Accelerating Discovery: Microwave-Assisted Synthesis of Novel Pyrazolo[3,4-b]pyridine Analogs

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold and the Need for Speed The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry and drug discovery. Its unique bicyclic st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold and the Need for Speed

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry and drug discovery. Its unique bicyclic structure, a fusion of pyrazole and pyridine rings, serves as a versatile template for designing potent and selective inhibitors of various protein kinases, which are critical targets in oncology, immunology, and neurodegenerative disorders.[1][2] Derivatives of this scaffold have demonstrated significant pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] The strategic functionalization of the pyrazolo[3,4-b]pyridine ring system is paramount to modulating the potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Our focus here is on a key intermediate, 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile . The chlorine atom at the C6-position is an excellent synthetic handle, amenable to a variety of cross-coupling and substitution reactions, allowing for the introduction of diverse chemical moieties to build extensive compound libraries for screening. The nitrile group at C4 offers further opportunities for chemical modification or can act as a key pharmacophoric feature.

Traditional synthetic methods often require long reaction times, high temperatures, and can lead to undesired side products, creating bottlenecks in the drug discovery pipeline.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful solution to these challenges. By utilizing dielectric heating, microwave irradiation can rapidly and uniformly heat a reaction mixture, leading to dramatic accelerations in reaction rates, often improving product yields and purity.[5][6] This application note provides detailed protocols and insights for the microwave-assisted functionalization of 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile, empowering researchers to rapidly synthesize novel analogs for their discovery programs.

The Engine of Acceleration: Understanding Microwave-Assisted Synthesis

Conventional heating relies on conduction and convection, which can result in uneven temperature distribution and localized overheating. In contrast, microwave energy interacts directly with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat. This efficient and uniform heating mechanism is the primary reason for the observed rate enhancements.[6] For palladium-catalyzed cross-coupling reactions, microwave heating can significantly shorten reaction times from hours to minutes, making it an indispensable tool for high-throughput synthesis.[7][8]

G cluster_0 Conventional Heating cluster_1 Microwave Heating Heat Source Heat Source Vessel Wall Vessel Wall Heat Source->Vessel Wall Conduction Reaction Mixture Reaction Mixture Vessel Wall->Reaction Mixture Convection Microwaves Microwaves Polar Molecules Polar Molecules Microwaves->Polar Molecules Direct Interaction Rapid, Uniform Heating Rapid, Uniform Heating Polar Molecules->Rapid, Uniform Heating Dielectric Heating

Caption: Comparison of conventional vs. microwave heating mechanisms.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, ideal for introducing aryl or heteroaryl substituents at the C6-position. Microwave irradiation drastically reduces the time required for this transformation.[5][9][10]

Causality and Experimental Choices:
  • Catalyst System: A palladium catalyst, such as PdCl₂(PPh₃)₂ or a pre-catalyst like XPhosPdG2, is essential for the catalytic cycle. The choice of ligand (e.g., XPhos) is critical for stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps.

  • Base: An inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is required to activate the boronic acid. Aqueous solutions of these bases are often effective.

  • Solvent: A mixture of a polar organic solvent (e.g., 1,4-dioxane, DMF, or ethanol) and water is commonly used to dissolve both the organic and inorganic reagents.

  • Microwave Parameters: The reaction temperature is typically elevated to 100-150 °C to ensure a high reaction rate. The short reaction time (5-30 minutes) minimizes the potential for thermal decomposition of sensitive substrates.

Experimental Workflow:

G Start Start Combine Reagents Combine Starting Material, Boronic Acid, Catalyst, Base, and Solvent in Microwave Vial Start->Combine Reagents Seal Vial Seal the Vial Combine Reagents->Seal Vial Microwave Irradiation Place in Microwave Reactor Irradiate at Set Temp/Time Seal Vial->Microwave Irradiation Cooling Cool to Room Temp. Microwave Irradiation->Cooling Work-up Aqueous Work-up & Extraction Cooling->Work-up Purification Purify by Column Chromatography Work-up->Purification End End Purification->End

Caption: Workflow for microwave-assisted Suzuki-Miyaura coupling.

Detailed Protocol:
  • To a 10 mL microwave reaction vial, add 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile (1.0 mmol), the desired arylboronic acid (1.2 mmol), PdCl₂(dppf) (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Add a solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValue
Starting Material 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile
Reagents Arylboronic Acid, PdCl₂(dppf), K₂CO₃
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 120 °C
Time 15 minutes
Microwave Power Dynamic (up to 300 W)
Expected Yield 75-95%

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, enabling the synthesis of a wide range of 6-amino-substituted pyrazolo[3,4-b]pyridines.[11] This reaction is notoriously slow under conventional heating but is dramatically accelerated with microwave irradiation.[7][12][13]

Causality and Experimental Choices:
  • Catalyst System: A palladium pre-catalyst (e.g., Pd₂(dba)₃) paired with a sterically hindered phosphine ligand (e.g., XPhos, RuPhos) is typically employed. The bulky ligand promotes the reductive elimination step, which is often rate-limiting.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is necessary to deprotonate the amine and facilitate its entry into the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or DMF are used to prevent quenching of the strong base and interference with the catalyst.

  • Microwave Parameters: Temperatures between 100 °C and 150 °C are common, with reaction times typically ranging from 15 to 60 minutes.

Experimental Workflow:

G Start Start Inert Atmosphere Add Starting Material, Catalyst, Ligand, and Base to Vial under Inert Atmosphere (N₂ or Ar) Start->Inert Atmosphere Add Reagents Add Anhydrous Solvent and Amine Inert Atmosphere->Add Reagents Seal and Irradiate Seal Vial and Irradiate in Microwave Reactor Add Reagents->Seal and Irradiate Cool and Filter Cool to Room Temp. Dilute and Filter through Celite Seal and Irradiate->Cool and Filter Purification Concentrate and Purify Cool and Filter->Purification End End Purification->End

Caption: Workflow for microwave-assisted Buchwald-Hartwig amination.

Detailed Protocol:
  • To a 10 mL microwave reaction vial under an inert atmosphere (e.g., nitrogen or argon), add 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL) followed by the desired amine (1.2 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 110 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterValue
Starting Material 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile
Reagents Amine, Pd₂(dba)₃, XPhos, NaOtBu
Solvent Anhydrous Toluene
Temperature 110 °C
Time 30 minutes
Microwave Power Dynamic (up to 300 W)
Expected Yield 70-90%

Protocol 3: Microwave-Assisted Nucleophilic Aromatic Substitution (SₙAr)

For certain nucleophiles, particularly alkoxides or thiolates, a direct SₙAr reaction can be an effective and metal-free method for functionalizing the C6-position. The pyrazolo[3,4-b]pyridine system is sufficiently electron-deficient to facilitate this reaction, especially with microwave heating.

Causality and Experimental Choices:
  • Nucleophile and Base: Strong nucleophiles like sodium methoxide or sodium thiophenoxide are used. The alkoxide or thiolate is often generated in situ from the corresponding alcohol or thiol using a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • Solvent: A polar, aprotic solvent such as DMF or DMSO is ideal as it can dissolve the reactants and stabilize the charged Meisenheimer complex intermediate without protonating the nucleophile.[14][15]

  • Microwave Parameters: Temperatures can range from 100 °C to 180 °C to overcome the activation energy barrier. Reaction times are typically short, in the range of 10-40 minutes.

Experimental Workflow:

G Start Start Combine Combine Starting Material, Nucleophile (or precursor + base), and Solvent in Vial Start->Combine Seal Seal the Vial Combine->Seal Irradiate Irradiate in Microwave Reactor Seal->Irradiate Cool Cool to Room Temp. Irradiate->Cool Quench & Extract Quench Reaction (e.g., with water) and Extract Product Cool->Quench & Extract Purify Purify Product Quench & Extract->Purify End End Purify->End

Caption: Workflow for microwave-assisted SₙAr reaction.

Detailed Protocol (Example with an alcohol):
  • To a 10 mL microwave reaction vial, add the desired alcohol (e.g., benzyl alcohol, 1.5 mmol) and a strong base such as sodium hydride (60% dispersion in mineral oil, 1.6 mmol) in anhydrous DMF (4 mL).

  • Stir the mixture at room temperature for 10 minutes to allow for the formation of the alkoxide.

  • Add 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile (1.0 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 20 minutes.

  • After cooling, carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterValue
Starting Material 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile
Reagents Alcohol/Thiol, Base (e.g., NaH)
Solvent Anhydrous DMF
Temperature 150 °C
Time 20 minutes
Microwave Power Dynamic (up to 300 W)
Expected Yield 60-85%

Conclusion and Future Outlook

The protocols detailed in this application note demonstrate the profound impact of microwave-assisted synthesis on the rapid diversification of the medicinally important 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile scaffold. By significantly reducing reaction times and often improving yields, MAOS empowers researchers to accelerate the design-make-test-analyze cycle in drug discovery. The ability to quickly generate libraries of analogs via Suzuki, Buchwald-Hartwig, and SₙAr reactions provides a critical advantage in the search for novel kinase inhibitors and other therapeutics. As microwave technology continues to evolve, its integration into automated synthesis platforms promises to further revolutionize the pace of chemical research and development.

References

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (2024). ChemistrySelect. Retrieved February 13, 2026, from [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). PMC. Retrieved February 13, 2026, from [Link]

  • Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition. (2013). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). PubMed. Retrieved February 13, 2026, from [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (2021). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. (2006). Semantic Scholar. Retrieved February 13, 2026, from [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. Retrieved February 13, 2026, from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 13, 2026, from [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PMC. Retrieved February 13, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Directed nucleophilic aromatic substitution reaction. (2019). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi. (2011). ElectronicsAndBooks. Retrieved February 13, 2026, from [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (2020). The Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting cyclization yields for pyrazolo[3,4-b]pyridine-4-carbonitrile synthesis

Status: Operational Ticket ID: PYR-CN-4-OPT Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Cyclization Yields & Regioselectivity Executive Summary & Core Chemistry The synthesis of pyrazolo[3,4-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-CN-4-OPT Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Cyclization Yields & Regioselectivity

Executive Summary & Core Chemistry

The synthesis of pyrazolo[3,4-b]pyridine-4-carbonitriles is a critical workflow in medicinal chemistry, particularly for developing ATP-competitive kinase inhibitors. The industry-standard route involves a one-pot three-component reaction (MCR) between an aldehyde, malononitrile, and a 5-aminopyrazole.

While theoretically straightforward, this reaction often suffers from "silent failures"—where TLC shows consumption of starting material but yields are <40%, or the product is contaminated with acyclic Michael adducts.

The "Golden Path" Mechanism

To troubleshoot, you must visualize the invisible failure points. The reaction proceeds via two distinct stages:[1][2][3][4]

  • Knoevenagel Condensation: Aldehyde + Malononitrile

    
     Arylidenemalononitrile (Intermediate I ).
    
  • Michael Addition-Cyclization: 5-Aminopyrazole attacks I at the

    
    -carbon, followed by intramolecular nucleophilic attack of the amine onto the nitrile.
    

G cluster_0 Stage 1: Knoevenagel cluster_1 Stage 2: Cyclization Aldehyde Ar-CHO Inter Arylidenemalononitrile (Intermediate I) Aldehyde->Inter - H2O Malono Malononitrile Malono->Inter Michael Michael Adduct (Acyclic) Inter->Michael + Aminopyrazole (C4 Attack) Aminopyrazole 5-Aminopyrazole Aminopyrazole->Michael Cyclized Dihydro-intermediate Michael->Cyclized Intramolecular N-attack on CN Product Pyrazolo[3,4-b]pyridine -4-carbonitrile Cyclized->Product Tautomerization / Oxidation

Figure 1: Mechanistic flow of the one-pot synthesis. The critical bottleneck is often the transition from the Michael Adduct to the Cyclized form.

Troubleshooting Guides (Q&A)

Issue 1: Reaction Stalls at the Arylidenemalononitrile Intermediate

User Report: "I see the yellow precipitate of the benzylidene intermediate on TLC, but the aminopyrazole spot remains unconsumed even after 12 hours reflux."

Root Cause: Steric hindrance or electronic deactivation of the aminopyrazole C-4 position. The Michael addition (Step 2) is the rate-determining step here. If the aminopyrazole is substituted with electron-withdrawing groups (e.g., N1-phenyl with nitro groups), the C-4 nucleophilicity is severely compromised.

Corrective Protocol:

  • Switch Solvent System: Ethanol is standard, but if solubility is poor, the reactants cannot collide. Switch to Ethanol:Water (1:1) or PEG-400 . The hydrophobic effect in water often accelerates organic reactions by forcing non-polar reactants together.

  • Catalyst Upgrade: Standard bases (Piperidine/TEA) may be insufficient. Switch to L-Proline (10 mol%) or Amorphous Carbon-Supported Sulfonic Acid (AC-SO3H) . The acid catalyst activates the benzylidene electrophile, making it more susceptible to attack.

Issue 2: Low Yield & "Oiling Out" During Workup

User Report: "The reaction turned dark. Upon cooling, I got a sticky oil instead of a solid precipitate. Recrystallization is failing."

Root Cause: This is usually due to the formation of Schiff base side-products (reaction of aldehyde directly with aminopyrazole) or oligomerization of malononitrile. This happens when the Knoevenagel step (Step 1) is slower than the direct amine-aldehyde condensation.

Corrective Protocol (The "Sequential Addition" Fix): Do not mix all three components at once if you face this.

  • Step A: Reflux Aldehyde + Malononitrile + Catalyst in Ethanol for 15-30 mins. Confirm formation of Intermediate I (usually a solid precipitates or TLC shows conversion).

  • Step B: Only then add the 5-aminopyrazole.

  • Isolation: If oiling occurs, decant the supernatant. Triturate the oil with diethyl ether or cold ethanol and scratch the flask wall with a glass rod to induce nucleation.

Issue 3: Regioselectivity (Pyridine vs. Pyrimidine Formation)

User Report: "I isolated a product, but the NMR shifts don't match. I suspect I made the pyrazolo[1,5-a]pyrimidine isomer."

Root Cause: 5-Aminopyrazoles are ambident nucleophiles.

  • Path A (Desired): C-4 carbon attacks the electrophile

    
    Pyrazolo[3,4-b]pyridine .
    
  • Path B (Undesired): Exocyclic amine (-NH2) attacks the electrophile

    
    Pyrazolo[1,5-a]pyrimidine .
    

Diagnostic Check:

  • 1H NMR: Look for the signal of the proton at the pyridine C-5 position.[5] In pyrazolo[3,4-b]pyridines, this is often a singlet (if C-6 is substituted) or doublet downfield (~8.5 ppm).

  • Control: Path A is thermodynamically favored in protic solvents (EtOH, AcOH) under reflux. Path B is often kinetically favored in aprotic solvents (DMF, Pyridine) or under basic conditions without heat.

Optimized Experimental Protocols

Protocol A: Green Catalytic Route (Recommended)

Best for: High yields, simple workup, and sensitive substrates.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)

  • Catalyst: AC-SO3H (5 mg) or L-Proline (10 mol%)

  • Solvent: Ethanol (5 mL)

Procedure:

  • Combine aldehyde, malononitrile, and catalyst in EtOH. Stir at room temperature for 10 mins.

  • Add aminopyrazole.[1][5][6][7][8][9]

  • Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (Eluent: Hexane/EtOAc 7:3).

  • Hot Filtration: If using AC-SO3H (heterogeneous), filter the catalyst while hot.

  • Crystallization: Allow the filtrate to cool to RT. The product usually precipitates as a solid. Filter and wash with cold EtOH.

Protocol B: Microwave-Assisted Synthesis

Best for: Electron-deficient aldehydes that react slowly.

Conditions:

  • Power: 150W (Dynamic)

  • Temp: 100°C

  • Time: 10–20 minutes

  • Solvent: Water:Ethanol (1:1) – Water absorbs MW energy efficiently.

Comparative Data: Catalyst Efficiency

The following data summarizes yield improvements when switching from conventional bases to acid/nanocatalysts for the synthesis of 6-amino-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

EntryCatalystConditionsTimeYield (%)Workup Difficulty
1 NoneEtOH, Reflux8 h45%High (Oily)
2 PiperidineEtOH, Reflux4 h68%Moderate
3 L-Proline EtOH, Reflux 2 h 88% Low (Precipitates)
4 AC-SO3HEtOH, RT45 min92%Low (Filtration)
5 Nano-ZnOSolvent-free, 100°C15 min90%Moderate (Extraction)

References

  • Mechanistic Insight & MCRs

    • Title: A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.[3][4][10]

    • Source: RSC Advances, 2023.
    • URL:[Link]

  • Catalyst Optimization (AC-SO3H)

    • Title: Amorphous carbon-supported sulfonic acid (AC-SO3H) as a green catalyst for the synthesis of pyrazolo[3,4-b]pyridines.[4]

    • Source: RSC Advances (Contextualized from search results on AC-SO3H applic
    • URL:[Link]

  • Regioselectivity & Microwave Methods

    • Title: Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones.[7][11]

    • Source: Green Processing and Synthesis, 2014.
    • URL:[Link]

  • General Review of Scaffold Synthesis

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[1][4][12][13]

    • Source: Molecules, 2022.[1][5]

    • URL:[Link]

Sources

Optimization

Purification methods for 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile intermediates

This technical guide addresses the purification and troubleshooting of 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile and its critical precursors. This scaffold is a privileged structure in kinase inhibitor discovery...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and troubleshooting of 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile and its critical precursors. This scaffold is a privileged structure in kinase inhibitor discovery (e.g., for FGFR, TRK, and sGC targets), often synthesized via nucleophilic aromatic substitution (


) on a dichloro- intermediate or through cyclization of aminopyrazoles.

The following protocols prioritize purity over yield initially, ensuring consistent biological data, and are designed for researchers encountering solubility issues or difficult separations.

Part 1: Synthesis Overview & Impurity Landscape

To purify effectively, you must understand the origin of your impurities. The most common route to the 4-carbonitrile derivative involves the selective cyanation of 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine .

Reaction Pathway & Impurity Map

The C4 position in the pyrazolo[3,4-b]pyridine ring is more electrophilic than the C6 position due to the para-like relationship with the pyridine nitrogen. However, selectivity is rarely 100%.

G Start 4,6-Dichloro-1H- pyrazolo[3,4-b]pyridine Target TARGET: 4-CN-6-Cl-Intermediate Start->Target + 1 eq. CN source (SnAr, Kinetic Control) Imp1 Impurity A: Unreacted Starting Material Start->Imp1 Incomplete Rxn Imp2 Impurity B: 4,6-Dicyano (Over-reaction) Target->Imp2 + Excess CN (Over-heating) Imp3 Impurity C: 4-Carboxamide (Hydrolysis) Target->Imp3 Aq. Workup/Acid (Hydrolysis)

Figure 1: Reaction pathway showing the origin of critical impurities during the cyanation of the dichloro precursor.

Part 2: Troubleshooting & Purification Protocols

Q1: My crude product is a sticky solid with low solubility. How do I perform the initial cleanup?

Issue: Pyrazolo[3,4-b]pyridines are flat, rigid heteroaromatics with high lattice energy and poor solubility in non-polar solvents. Solution: Use an Acid-Base Slurry technique rather than standard extraction.

  • The Chemistry: The N1-proton of the pyrazole ring is acidic (

    
    ).
    
  • Protocol:

    • Suspend the crude solid in 0.5 M NaOH (aq). The target and the dicyano impurity will likely dissolve as sodium salts. Unreacted polychlorinated precursors often remain undissolved if they lack the acidic NH or are too lipophilic.

    • Filter the alkaline solution to remove insoluble organic impurities (Impurity A).

    • Neutralize the filtrate slowly with 1 M HCl to pH 6–7. The target 4-carbonitrile should precipitate as a solid.

    • Collect by filtration and wash with water to remove salts.

Q2: I have a mixture of the 4-CN (Target) and 4,6-Dicyano (Impurity B). How do I separate them?

Issue: Both are polar and behave similarly on silica. Solution: Exploit the polarity difference using a specific recrystallization solvent.

Solvent SystemSuitabilityObservation
Ethanol/Water (9:1) High The 4,6-dicyano species is more polar and tends to stay in the supernatant; the 6-chloro-4-cyano target crystallizes out upon cooling.
DMSO/Water MediumGood for initial precipitation but hard to dry. Use only if EtOH fails.
Ethyl Acetate LowPoor solubility for both; likely to form a gel.
Acetonitrile MediumEffective for hot trituration to remove highly polar tars.

Recrystallization Protocol:

  • Dissolve crude solid in boiling Ethanol (20 vol).

  • If not fully soluble, add DMSO dropwise until clear.

  • Add hot Water (cloud point method) until slight turbidity persists.

  • Cool slowly to RT, then to 4°C.

  • Critical Step: Wash the filter cake with cold Ethanol/Water (1:1) to displace the mother liquor containing the dicyano impurity.

Q3: Flash Chromatography is giving broad, tailing peaks. How do I fix the resolution?

Issue: The pyrazole NH and the pyridine nitrogen can interact strongly with the acidic silanols on silica gel, causing streaking. Solution: Passivate the silica or use a modifier.

  • Modifier: Add 1% Acetic Acid (if product is stable) or 0.5% Triethylamine (TEA) to your eluent.

    • Note: For nitriles, TEA is safer to prevent hydrolysis.

  • Eluent System:

    • DCM / MeOH (95:5 to 90:10): Standard, but often tails.

    • DCM / THF (Gradient): THF is an excellent solvent for these scaffolds. Run a gradient from 0% to 20% THF in DCM. This often provides sharper peaks than MeOH.

Part 3: Analytical Validation (The "Truth" Check)

Before proceeding to the next synthetic step, validate the intermediate identity rigorously. The nitrile group is a distinct spectroscopic handle.

Diagnostic Signals
  • IR Spectroscopy: Look for the sharp

    
     stretch at 2220–2240 cm⁻¹ .
    
    • Troubleshooting: If the band is weak or shifted <2200 cm⁻¹, suspect hydrolysis to the amide (

      
       stretch at ~1680 cm⁻¹).
      
  • 1H NMR (DMSO-d6):

    • C5-H: This proton is diagnostic. In the 4,6-dichloro precursor, it appears ~7.5–7.8 ppm. In the 4-cyano product, the anisotropic effect of the CN group typically shifts this proton downfield (to ~8.0–8.3 ppm).

    • NH: Broad singlet at 13.0–14.5 ppm.

Decision Matrix: When to move forward?

Decision Check Analyze Purity (LC-MS + 1H NMR) Result1 >95% Purity No Dicyano Check->Result1 Result2 Contains ~10% Starting Material (Cl2) Check->Result2 Result3 Contains >5% Hydrolysis (Amide) Check->Result3 Action1 Proceed to Next Step Result1->Action1 Action2 Resubmit to SnAr (Add 0.2 eq CN source) Result2->Action2 Action3 Discard or Convert to Acid Result3->Action3

Figure 2: Decision matrix for evaluating intermediate quality before downstream processing.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use copper(I) cyanide (CuCN) for the cyanation? A: Yes (Rosenmund-von Braun reaction), but it requires high temperatures (150–180°C) which promotes tar formation.

  • Better Alternative: Use Zn(CN)₂ with a Palladium catalyst (

    
     or 
    
    
    
    /dppf) in DMF or NMP at 80–100°C. This method is milder, cleaner, and easier to work up than CuCN melts.

Q: Why is my yield lower than reported (e.g., <40%)? A: Two common culprits:

  • Water in the solvent: Cyanide ions are nucleophilic but also basic. If water is present, hydroxide forms and competes, leading to the 4-hydroxy or 4-amide impurity. Always use anhydrous DMF/DMAc.

  • Oxidative Coupling: In the presence of air, 5-aminopyrazoles (if used as precursors) can oxidatively dimerize. Ensure an inert atmosphere (

    
     or Ar).
    

Q: How do I remove residual Palladium from the product? A: The nitrile group can coordinate Pd.

  • Wash: Dissolve product in THF/EtOAc and wash with aqueous N-acetylcysteine or thiourea solution.

  • Scavenger: Use silica-bound metal scavengers (e.g., SiliaMetS® Thiol) during the filtration step.

References

  • Gould-Jacobs Reaction & Pyrazolopyridine Synthesis

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[1][2]

    • Source:Molecules (MDPI), 2021.
    • URL:[Link]

  • Regioselective Cyanation

    • Title: Direct Regioselective C-H Cyanation of Purines (Analogous Chemistry).[3]

    • Source:Molecules, 2023.[3][4]

    • URL:[Link]

  • Synthesis of Pyrazolo[3,4-b]pyridine Intermediates

    • Title: Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine (Analogous Scaffold).
    • Source:Organic Process Research & Development, 2024.
    • URL:[Link]

  • Kinase Inhibitor Design

    • Title: Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors.
    • Source:ACS Medicinal Chemistry Letters, 2016.
    • URL:[Link]

Sources

Troubleshooting

Optimizing reaction temperature for 6-chloro displacement in pyrazolo-pyridines

Technical Support Center: Pyrazolo-Pyridine Optimization Executive Summary: The "6-Position Challenge" Welcome to the Technical Support Center. If you are working with pyrazolo[3,4-b]pyridines (or the related [1,5-a] sys...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo-Pyridine Optimization

Executive Summary: The "6-Position Challenge"

Welcome to the Technical Support Center. If you are working with pyrazolo[3,4-b]pyridines (or the related [1,5-a] systems), you have likely encountered a distinct reactivity cliff.[1] While the 4-chloro substituent is highly reactive toward nucleophilic aromatic substitution (


)—often proceeding at room temperature—the 6-chloro position is significantly more recalcitrant .

This guide addresses the thermodynamic and kinetic barriers associated with the 6-position. Successful displacement typically requires overcoming a higher activation energy (


), necessitating elevated temperatures (

), polar aprotic solvents, or transition metal catalysis.[1]

Troubleshooting & Optimization Guide (Q&A)

Q1: Why does the 4-chloro group react at , but the 6-chloro group remains unreactive?

Diagnosis: Electronic Disparity. Explanation: In the pyrazolo[3,4-b]pyridine scaffold, the pyridine nitrogen exerts a strong electron-withdrawing effect.[1]

  • 4-Position (Para-like): The 4-position is para to the pyridine nitrogen.[2] The negative charge in the Meisenheimer intermediate is effectively delocalized onto the nitrogen, stabilizing the transition state.[3] This mimics the high reactivity of 4-chloropyridine.

  • 6-Position (Ortho-like): The 6-position is ortho to the nitrogen. While still activated compared to benzene, it is electronically less deficient than the 4-position and suffers from higher steric hindrance if the pyrazole ring is substituted. Solution: You must increase the reaction temperature to overcome the higher activation energy of the 6-position. Standard protocols suggest starting at

    
      for thermal displacement [1, 2].[1]
    
Q2: I am running the reaction at in DMF, but I see significant hydrolysis (6-OH byproduct). How do I fix this?

Diagnosis: Moisture-Induced Competitive Substitution. Explanation: At elevated temperatures (


), even trace water becomes a competitive nucleophile, especially if your desired nucleophile is sterically hindered (e.g., a secondary amine or bulky alkoxide).[1] The rate of hydrolysis increases exponentially with temperature.
Solution: 
  • Solvent Switch: Switch to anhydrous NMP (N-methyl-2-pyrrolidone) or DMSO .[1] NMP often has better thermal stability than DMF, which can decompose to dimethylamine at high heat.[1]

  • Drying Agents: Add activated 3Å molecular sieves to the reaction vessel.

  • Base Choice: Switch from hygroscopic bases (like

    
    ) to non-nucleophilic organic bases (e.g., DIPEA) or anhydrous 
    
    
    
    stored in a desiccator.[1]
Q3: Can I use Microwave Irradiation to improve the yield?

Diagnosis: Kinetic Trapping. Explanation: Yes. Microwave irradiation is superior for 6-chloro displacement. It allows you to rapidly reach temperatures (


) that are difficult to maintain or unsafe in standard oil baths.[1] This "flash heating" often favors the desired 

pathway over slower decomposition pathways [3]. Recommendation: Run a test at

for 20 minutes
in a sealed vessel.

Experimental Protocols

Protocol A: Thermal Displacement (Standard)

Best for scale-up (>1g) where microwave is impractical.[1][4]

  • Dissolution: Dissolve the 6-chloro-pyrazolo[3,4-b]pyridine (1.0 equiv) in anhydrous DMSO or NMP (0.2 M concentration).

  • Nucleophile Addition: Add the amine/thiol nucleophile (2.0–3.0 equiv).

    • Note: Excess nucleophile drives the equilibrium and compensates for thermal degradation.

  • Base: Add anhydrous DIPEA (3.0 equiv) or

    
      (2.5 equiv).[1]
    
  • Heating: Heat to

    
      under an inert atmosphere (
    
    
    
    ).
  • Monitoring: Check LCMS at 4 hours. If conversion is <50%, increase temp to

    
    .
    
  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.[1]

Protocol B: Microwave-Assisted Displacement (Optimization)

Best for rapid screening and difficult substrates.[1]

  • Vessel: Charge a microwave vial with substrate (1.0 equiv), nucleophile (2.5 equiv), and DIPEA (3.0 equiv).[1][4]

  • Solvent: Add NMP (fill to recommended volume, typically 2–5 mL for small scale).

  • Irradiation:

    • Temp:

      
      
      
    • Hold Time: 20 minutes

    • Pressure Limit: 20 bar (ensure vial is rated).

  • Analysis: Analyze immediately. If incomplete, extend time to 40 mins.

Data Analysis: Solvent & Temperature Impact

The following table summarizes typical conversion rates for a secondary amine displacement at the 6-position (assuming 4-position is already substituted or unreactive).

SolventTemperature (

)
MethodTimeTypical ConversionRisk Factor
Ethanol 78 (Reflux)Thermal24 h< 10%Low reactivity; solvent boils off.[1]
DMF 120Thermal12 h60-75%DMF decomposition; hydrolysis.
DMSO 130Thermal6 h80-90%Difficult workup (high BP).[1]
NMP 160Microwave20 min > 95% High pressure; requires sealed vessel.

Visualizations

Figure 1: Reactivity & Regioselectivity Pathway

This diagram illustrates the sequential displacement logic. The 4-Cl reacts under mild conditions, while the 6-Cl requires forcing conditions.[1]

ReactionPathway Start 4,6-Dichloro pyrazolo[3,4-b]pyridine Inter 4-Substituted 6-Chloro Intermediate Start->Inter Nucleophile A rt to 60°C (Fast SNAr) Final 4,6-Disubstituted Product Inter->Final Nucleophile B 120-160°C (Slow SNAr) Side 6-OH Byproduct (Hydrolysis) Inter->Side H2O / High Temp (Competitive)

Caption: Sequential


 flow. Note the significant temperature jump required to access the Final product from the Intermediate.
Figure 2: Troubleshooting Decision Tree

Follow this logic to optimize your reaction conditions.

Troubleshooting Start Start: 6-Cl Displacement Low Yield? CheckSM Is Starting Material Remaining? Start->CheckSM CheckByprod Is Hydrolysis (OH) Present? CheckSM->CheckByprod No (SM Consumed) TempIssue Kinetic Issue: Increase Temp to 150°C or Switch to Microwave CheckSM->TempIssue Yes (Reaction too slow) MoistureIssue Moisture Issue: Use Anhydrous NMP + Mol. Sieves CheckByprod->MoistureIssue Yes (OH observed) StericIssue Steric/Electronic Issue: Switch to Pd-Catalysis (Buchwald-Hartwig) CheckByprod->StericIssue No (Complex mixture/Decomp)

Caption: Diagnostic flow for optimizing 6-chloro displacement. Distinguishes between kinetic limits and side-reactions.[1]

References

  • Lynch, B. M., et al. (1988).[1][5] Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry.[5] Link

  • BenchChem Technical Support. (2025). Nucleophilic Aromatic Substitution (SNAr) on Pyridines: Troubleshooting & Optimization. Link

  • Graves, C., et al. (2024).[1] Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo[3,4‐b]Pyridines Under Green Conditions. ChemistrySelect. Link[1]

  • Verhelst, T., et al. (2012).[1] Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science. Link

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Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile

A Comprehensive Guide to the 1H NMR Spectral Analysis of 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and ma...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the 1H NMR Spectral Analysis of 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile, a molecule of significant interest due to its potential applications in medicinal chemistry, presents a unique spectroscopic challenge. This guide provides an in-depth analysis of its expected 1H NMR spectrum, offering a comparative framework against related structures and furnishing the experimental and theoretical foundation necessary for its unambiguous identification.

The Critical Role of 1H NMR in Heterocyclic Chemistry

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as an indispensable tool for the structural determination of organic molecules.[1][2] For complex heterocyclic systems like pyrazolo[3,4-b]pyridines, 1H NMR provides a detailed fingerprint, revealing the number of distinct proton environments, their electronic surroundings (chemical shift), and their spatial relationships through spin-spin coupling.[3][4] The interpretation of these spectra allows for the confirmation of a synthesized target and the differentiation between isomers, which is often a critical step in drug discovery and development.[5]

Predicted 1H NMR Spectrum of 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile

Expected Chemical Shifts (δ) and Multiplicities:

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityRationale
N-H 13.0 - 15.0Broad SingletProtons attached to nitrogen often exhibit broad signals due to quadrupole broadening and exchange phenomena. In pyrazoles, the N-H proton is typically deshielded and appears at a high chemical shift.
H3 8.5 - 8.8SingletThis proton is on the pyrazole ring, adjacent to a nitrogen atom and the fused pyridine ring. Its chemical shift will be in the downfield aromatic region. It is expected to be a singlet as there are no adjacent protons within three bonds.
H5 8.8 - 9.1SingletThis proton is on the pyridine ring, positioned between a nitrogen atom and the chlorine-bearing carbon. The electron-withdrawing effects of the adjacent nitrogen, the chlorine atom, and the nitrile group will cause significant deshielding, pushing its chemical shift further downfield. It will appear as a singlet due to the absence of neighboring protons.

Comparative Analysis with Structurally Related Compounds

To substantiate these predictions, a comparison with experimentally determined 1H NMR data of similar pyrazolo[3,4-b]pyridine derivatives is crucial.[7]

Table 1: 1H NMR Data of Representative Pyrazolo[3,4-b]pyridine Derivatives [7]

CompoundH3 (ppm)H4 (ppm)H5 (ppm)H6 (ppm)
1H-Pyrazolo[3,4-b]pyridine8.12 (s)8.71 (dd)7.23 (dd)8.58 (dd)
1-Methyl-1H-pyrazolo[3,4-b]pyridine8.08 (s)8.65 (dd)7.17 (dd)8.53 (dd)

Data presented for unsubstituted and N-methylated pyrazolo[3,4-b]pyridine for foundational comparison.

The introduction of a chlorine atom at the 6-position and a carbonitrile group at the 4-position in our target molecule will have predictable electronic effects. The chlorine atom is an electron-withdrawing group, which will deshield the adjacent H5 proton. The carbonitrile group is also strongly electron-withdrawing, further contributing to the downfield shift of the H3 and H5 protons. This comparative approach strengthens the confidence in the predicted chemical shifts for 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile.

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum for structural verification, the following experimental protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube. DMSO-d6 is often preferred for nitrogen-containing heterocycles as it can help in observing exchangeable N-H protons.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-16 ppm).

  • Use a standard pulse sequence for a 1D proton spectrum.

3. Data Acquisition:

  • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons to ensure accurate integration.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption signals.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for the comprehensive analysis of the 1H NMR spectrum.

G cluster_0 Data Acquisition cluster_1 Initial Analysis cluster_2 Structural Assignment A Prepare Sample B Acquire 1D 1H NMR Spectrum A->B C Identify Number of Signals B->C D Determine Chemical Shifts C->D E Analyze Multiplicity (Splitting Patterns) D->E F Integrate Peak Areas E->F G Assign Signals to Specific Protons F->G H Compare with Predicted Spectrum and Analogs G->H I Confirm Structure H->I

Caption: Workflow for 1H NMR spectral analysis.

Conclusion

The structural elucidation of 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile relies heavily on a meticulous interpretation of its 1H NMR spectrum. By combining theoretical predictions based on fundamental principles with comparative data from related heterocyclic systems, researchers can confidently assign the observed resonances and confirm the molecular structure. The provided experimental protocol and logical workflow serve as a robust guide for obtaining and interpreting high-quality spectral data, a critical step in advancing research and development in which this and similar molecules play a vital role.

References

  • ResearchGate. Chemical shift values and assigned coupling constants of compound (4 a)... Available from: [Link].

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link].

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are... Available from: [Link].

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available from: [Link].

  • Universidade do Minho. Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives RESULTS AND DISCUSSION. Available from: [Link].

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available from: [Link].

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available from: [Link].

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link].

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link].

  • RSC Publishing. Phys. Org. 387. Available from: [Link].

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link].

  • ResearchGate. 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives | Download Table. Available from: [Link].

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Comparative

A Researcher's Guide to IR Spectroscopy of the Nitrile Group in Pyrazolo-Pyridine Scaffolds

Prepared by: Gemini, Senior Application Scientist This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for the nitrile functional group (-C≡N) appended to pyrazolo-pyridine hete...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for the nitrile functional group (-C≡N) appended to pyrazolo-pyridine heterocyclic systems. Pyrazolo-pyridines are a class of privileged scaffolds in modern drug discovery, forming the core of numerous inhibitors targeting protein kinases and other enzymes.[1][2] As such, precise and reliable analytical characterization is paramount. IR spectroscopy offers a rapid, non-destructive method to confirm the presence and electronic environment of key functional groups, with the nitrile stretch being a particularly sharp and sensitive diagnostic tool.

This document moves beyond a simple recitation of frequency ranges to explain the underlying physical organic principles that govern the nitrile vibration in these complex aromatic systems. We will provide comparative experimental data, a validated protocol for sample analysis, and the scientific rationale behind each step, empowering researchers to interpret their spectra with confidence.

The Nitrile Vibrational Probe: Fundamentals

The nitrile group's utility in IR spectroscopy stems from the C≡N triple bond. This bond is strong, and its stretching vibration requires a significant amount of energy, placing its absorption in a relatively "quiet" region of the mid-IR spectrum, typically between 2200 and 2260 cm⁻¹.[3] This region is generally free from other common functional group absorptions, making the nitrile peak a distinct and unambiguous marker.[4][5]

The intensity of an IR absorption band is proportional to the change in the molecule's dipole moment during the vibration.[6] The carbon-nitrogen triple bond is highly polarized, and stretching it produces a large change in the dipole moment. Consequently, the nitrile stretching peak is almost always strong and sharp, further enhancing its diagnostic value.[6]

The Influence of the Pyrazolo-Pyridine Core

When a nitrile group is attached to an aromatic system like pyrazolo-pyridine, its vibrational frequency is subject to electronic effects, primarily conjugation.

  • Conjugation Effect: The π-electrons of the aromatic ring can interact with the π-system of the nitrile group. This electronic delocalization, or conjugation, slightly weakens the C≡N triple bond. A weaker bond has a lower force constant, which, according to Hooke's Law for molecular vibrations, results in a lower vibrational frequency (lower wavenumber).[6] For this reason, aromatic nitriles consistently absorb at a lower wavenumber (typically 2220-2240 cm⁻¹) compared to their saturated (aliphatic) counterparts (2240-2260 cm⁻¹).[6]

In the specific context of pyrazolo[1,5-a]pyridines, the nitrile stretching frequency is consistently observed in this lower, conjugated range, typically between 2206 and 2218 cm⁻¹ .[7][8]

Comparative Analysis: How Substituents Modulate the Nitrile Frequency

The true power of the nitrile group as a vibrational probe lies in its sensitivity to its local electronic environment.[4] Substituents on the pyrazolo-pyridine ring system can either donate or withdraw electron density, subtly altering the C≡N bond order and shifting the peak position.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) donate electron density into the aromatic system. This increased electron density can further enhance conjugation with the nitrile group, weakening the C≡N bond and shifting its absorption to a lower wavenumber.

  • Electron-Withdrawing Groups (EWGs): Groups like bromo (-Br) or nitro (-NO₂) pull electron density away from the ring. This inductive withdrawal can slightly strengthen the C≡N bond or reduce the impact of conjugation, shifting the peak to a higher wavenumber.[9]

The following table summarizes experimental data from a study on various 3-carboxyethyl-6-cyano-pyrazolo[1,5-a]pyridine derivatives, clearly illustrating these substituent effects.[7][8]

CompoundR Group (at position 5)Observed ν(C≡N) [cm⁻¹]Electronic Effect of R Group
7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester4-Methoxyphenyl (-C₆H₄-OCH₃)2206[8]Strong Electron-Donating
7-Amino-6-cyano-2,5-diphenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl esterPhenyl (-C₆H₅)2212[7][8]Neutral / Weakly Donating
7-Amino-6-cyano-2-ethyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester4-Tolyl (-C₆H₄-CH₃)2212[8]Weak Electron-Donating
7-Amino-5-(4-bromophenyl)-6-cyano-2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester4-Bromophenyl (-C₆H₄-Br)2216[8]Weak Electron-Withdrawing
7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester4-Chlorophenyl (-C₆H₄-Cl)2216[7]Weak Electron-Withdrawing

Data sourced from El-Sayed, A. A., et al. (2019).[7][8]

As the data shows, the presence of a potent electron-donating methoxy group results in the lowest frequency (2206 cm⁻¹), while the electron-withdrawing halogen groups lead to the highest frequencies (2216 cm⁻¹). This predictable trend allows researchers to gain insight into the electronic nature of their novel compounds directly from the IR spectrum.

Experimental Protocol: Solid-State IR Analysis via KBr Pellet Method

For solid samples like most pyrazolo-pyridine derivatives, the potassium bromide (KBr) pellet (or disk) method is a robust and widely used technique.[7][10] KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and serves as an inert matrix.

Causality Behind the Method: The goal is to disperse the solid sample uniformly within the KBr matrix to minimize light scattering and obtain a high-quality spectrum. Grinding reduces the particle size of the sample below the wavelength of the incident IR radiation, preventing scattering effects. Pressing the mixture under high pressure causes the KBr to flow and form a transparent, glass-like disc, locking the sample in place for analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Gently heat a small amount of IR-grade KBr powder in an oven (at ~110 °C) for 2-4 hours to remove any adsorbed water. Store in a desiccator until use. Water has strong IR absorptions that can obscure the spectrum.

    • Weigh approximately 1-2 mg of your pyrazolo-pyridine compound.

    • Weigh approximately 100-200 mg of the dried KBr powder. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding and Mixing:

    • Place the KBr and the sample into a clean, dry agate mortar.

    • Grind the mixture thoroughly with an agate pestle for 3-5 minutes. The goal is a fine, homogenous powder with a consistency similar to flour. This step is critical for obtaining a clear pellet and a high-quality spectrum.

  • Pellet Formation:

    • Carefully transfer a portion of the powder mixture into the collar of a KBr pellet press die.

    • Level the powder surface gently with a spatula.

    • Place the plunger into the collar and assemble the die.

    • Connect the die to a vacuum pump for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque.

    • Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes.

  • Data Acquisition:

    • Carefully release the pressure and disassemble the die.

    • Remove the resulting transparent or translucent KBr pellet.

    • Place the pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment first.

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background.

  • Post-Analysis:

    • Clean the mortar, pestle, and die components thoroughly with a suitable solvent (e.g., acetone) and dry them completely to prevent cross-contamination.[11]

experimental_workflow cluster_prep Sample Preparation cluster_process Processing cluster_analysis Analysis A Weigh 1-2 mg Pyrazolo-Pyridine C Combine in Agate Mortar A->C B Weigh 100-200 mg Dried KBr B->C D Grind Mixture (3-5 mins) C->D E Load into Pellet Die D->E F Apply Vacuum & Hydraulic Press E->F G Place Pellet in FT-IR F->G H Acquire Spectrum G->H I Analyze Nitrile Peak (2200-2220 cm⁻¹) H->I

Caption: KBr Pellet Method Workflow for FT-IR Analysis.

References

  • Organic Chemistry Frontiers. (n.d.). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. RSC Publishing. Available from: [Link]

  • NIU Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Northern Illinois University. Available from: [Link]

  • Corcelli, S. A. (2009). Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. Physical Chemistry Chemical Physics, 11(37), 8119-8232. Available from: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Available from: [Link]

  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Available from: [Link]

  • El-Sayed, A. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13816-13825. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazolo[1,5-a]pyridine synthesis. Available from: [Link]

  • Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 3674-3679. Available from: [Link]

  • Fried, S. D., & Boxer, S. G. (2015). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. The Journal of Physical Chemistry B, 119(1), 99-108. Available from: [Link]

  • Wieczorek, M., et al. (2017). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 22(10), 1640. Available from: [Link]

  • Gomaa, A. A. M., et al. (2022). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. Scientific Reports, 12, 1989. Available from: [Link]

  • ResearchGate. (n.d.). IR spectra of the residual pyridine species over the different solids. Available from: [Link]

  • MtoZ Biolabs. (n.d.). Pyridine Infrared Spectroscopy Analytical Service. Available from: [Link]

  • ResearchGate. (n.d.). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. Available from: [Link]

  • Shawali, A. S., et al. (2011). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 16(3), 1982-1998. Available from: [Link]

  • da Silva, A. F. C., & de Souza, M. C. B. V. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2189. Available from: [Link]

  • Lee, C. H., et al. (2018). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 20(39), 25358-25367. Available from: [Link]

  • Fahim, A. M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1856-1881. Available from: [Link]

  • Wang, T., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1369-1384. Available from: [Link]

  • El-Sayed, A. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13816-13825. Available from: [Link]

  • Collins, I., et al. (2007). Pyrazolo[1,5-a]pyridine antiherpetics: effects of the C3 substituent on antiviral activity. Bioorganic & Medicinal Chemistry Letters, 17(10), 2858-2862. Available from: [Link]

  • Eldehna, W. M., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1623. Available from: [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Available from: [Link]

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Validation

Comparison of 6-Chloro vs 6-Bromo pyrazolo[3,4-b]pyridine-4-carbonitrile reactivity

This guide provides an in-depth technical comparison of 6-Chloro- vs. 6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile . It is designed for medicinal chemists and process scientists selecting the optimal intermediate fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 6-Chloro- vs. 6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile . It is designed for medicinal chemists and process scientists selecting the optimal intermediate for drug discovery campaigns.

Executive Summary & Decision Matrix

The choice between the 6-chloro and 6-bromo analogs of pyrazolo[3,4-b]pyridine-4-carbonitrile is not merely a matter of leaving group ability; it is a strategic decision dictated by the specific reaction mechanism (SNAr vs. Metal-Catalyzed Coupling) and the electronic activation provided by the 4-cyano group.

Feature6-Chloro Analog 6-Bromo Analog Recommendation
SNAr Reactivity High (Often > Br)Moderate to HighChoose Cl for standard nucleophilic displacements (amines, alkoxides).
Pd-Coupling (Suzuki/Buchwald) Moderate (Requires active ligands)Excellent (Fast oxidative addition)Choose Br for challenging couplings or sterically hindered partners.
Metal-Halogen Exchange Poor (Slow/Side reactions)Excellent (Rapid Li/Mg exchange)Choose Br for lithiation/Grignard formation.
Cost & Availability Generally Lower CostHigher CostChoose Cl for scale-up if reactivity allows.
Atom Economy Higher (Lower MW)LowerChoose Cl for large-scale process optimization.

Electronic & Structural Analysis[1]

The pyrazolo[3,4-b]pyridine core is an electron-deficient bicycle. The addition of a 4-carbonitrile (CN) group significantly alters the electronic landscape, creating a "super-electrophile" at the 6-position.

The "4-Cyano Effect"

The nitrile group at C4 exerts a powerful electron-withdrawing effect (–M and –I) on the pyridine ring.

  • Resonance Activation: The 4-CN group acts in concert with the pyridine nitrogen (N7) to deplete electron density at the C6 position.

  • Consequence: This makes the C6 position exceptionally susceptible to nucleophilic attack, often compressing the reactivity gap between Cl and Br in SNAr reactions.

Bond Properties
  • C–Cl Bond: Shorter (~1.74 Å), stronger (~400 kJ/mol), higher electronegativity (3.16).

  • C–Br Bond: Longer (~1.90 Å), weaker (~280 kJ/mol), lower electronegativity (2.96).

Reactivity Profile 1: Nucleophilic Aromatic Substitution (SNAr)

Contrary to standard aliphatic substitution (SN2) where Br > Cl, in SNAr reactions on highly electron-deficient heterocycles, the Chloro analog is often superior.

Mechanistic Insight

The rate-determining step (RDS) in SNAr for this scaffold is the formation of the Meisenheimer Complex (nucleophilic attack), not the expulsion of the halide.

  • Electronegativity: Chlorine's higher electronegativity creates a stronger dipole at C6, making it more electrophilic and accelerating the initial attack.

  • Stabilization: The highly electron-deficient ring (due to 4-CN) stabilizes the intermediate negative charge.

  • Outcome: The 6-Chloro analog often reacts at comparable or faster rates than the 6-Bromo analog with amines and alkoxides, while being more cost-effective.

Experimental Recommendation:

  • Standard Conditions: 1.1 eq Nucleophile, DIPEA (2-3 eq), DMSO or NMP, 60–100 °C.

  • Observation: Complete conversion is typically observed for the 6-Cl analog within 1-4 hours due to the activating 4-CN group.

Reactivity Profile 2: Metal-Catalyzed Cross-Couplings

For reactions involving oxidative addition (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the 6-Bromo analog is the superior choice.

Mechanistic Insight

The RDS in the catalytic cycle is Oxidative Addition of the Pd(0) species into the C–X bond.[1]

  • Bond Strength: The weaker C–Br bond breaks much faster than the C–Cl bond.

  • Catalyst Requirement:

    • 6-Br: Works well with standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2.

    • 6-Cl: Often requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, BrettPhos) or N-heterocyclic carbenes (NHC) to facilitate oxidative addition.

Experimental Recommendation:

  • If using 6-Cl: Use Pd2(dba)3 + XPhos or Pd-PEPPSI catalysts.

  • If using 6-Br: Standard Pd(PPh3)4 is usually sufficient.

Visualized Pathways & Decision Logic

Diagram 1: Reactivity Decision Tree

ReactivityDecision Start Target Transformation SNAr Nucleophilic Substitution (Amines, Ethers) Start->SNAr Coupling Pd-Catalyzed Coupling (C-C, C-N Bonds) Start->Coupling LiExchange Lithium-Halogen Exchange (Grignard/Li species) Start->LiExchange SNAr_Choice Select 6-CHLORO (Cheaper, High Reactivity due to 4-CN) SNAr->SNAr_Choice Activated Ring Coupling->SNAr_Choice Advanced Ligands (XPhos) Coupling_Choice Select 6-BROMO (Faster Oxidative Addition) Coupling->Coupling_Choice Standard Catalyst Li_Choice Select 6-BROMO (Required for Exchange) LiExchange->Li_Choice

Caption: Strategic selection of halogen based on desired reaction pathway.

Diagram 2: Mechanistic Divergence

Mechanism cluster_SNAr S_NAr Pathway (Cl preferred) cluster_Pd Pd-Coupling Pathway (Br preferred) Substrate 6-Halo-4-CN-Pyrazolo[3,4-b]pyridine Complex Meisenheimer Complex Substrate->Complex Nucleophile Attack (Cl > Br for rate) OxAdd Oxidative Addition (L_nPd-Ar-X) Substrate->OxAdd Pd(0) Insertion (Br >> Cl) Product1 6-Amino/Alkoxy Product Complex->Product1 -X⁻ Product2 6-Aryl/Alkyl Product OxAdd->Product2 Transmetalation & Red. Elim.

Caption: Mechanistic divergence showing why Cl is favored for SNAr (attack step) vs Br for Coupling (insertion step).

Experimental Protocols

Protocol A: SNAr Displacement (Optimized for 6-Chloro)

Objective: Synthesis of 6-amino-pyrazolo[3,4-b]pyridine-4-carbonitrile derivatives.

  • Setup: Charge a reaction vial with 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile (1.0 equiv).

  • Solvent: Add anhydrous DMSO (0.2 M concentration). Note: DMSO promotes the dipole-driven transition state.

  • Reagents: Add the amine nucleophile (1.2 equiv) and DIPEA (2.5 equiv).

  • Reaction: Heat to 80 °C for 2–4 hours. Monitor by LCMS.

    • Checkpoint: The 4-CN group should accelerate this significantly compared to a standard chloropyridine.

  • Workup: Pour into water. The product typically precipitates due to the hydrophobic nature of the fused scaffold. Filter and wash with water.

Protocol B: Suzuki-Miyaura Coupling (Optimized for 6-Bromo)

Objective: Introduction of aryl groups at C6.

  • Setup: Charge a microwave vial with 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile (1.0 equiv), Arylboronic acid (1.5 equiv), and Pd(dppf)Cl2·DCM (5 mol%).

  • Solvent/Base: Add 1,4-Dioxane/Water (4:1) and Cs2CO3 (3.0 equiv).

  • Degas: Sparge with argon for 5 minutes.

  • Reaction: Heat at 90 °C (conventional) or 110 °C (microwave) for 1 hour.

  • Note: If using the 6-Chloro analog, switch catalyst to Pd-XPhos-G3 (5 mol%) and increase temp to 100 °C.

References

  • BenchChem. A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. (Analogous reactivity data for 2-halo-4-substituted pyridines). Link

  • European Patent Office. Substituted Bicyclic Heterocyclic Compounds (EP 3445762 B1). (Describes synthesis and usage of pyrazolo[3,4-b]pyridine-4-carbonitrile intermediates). Link

  • ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. (Theoretical basis for Cl > Br in activated SNAr). Link

  • National Institutes of Health (PMC). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (Application of the scaffold in kinase inhibition).[2] Link

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (Comprehensive review of the scaffold synthesis). Link

Sources

Comparative

Validating Regio-selectivity in N-Alkylation of 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile

Topic: Content Type: Publish Comparison Guide Executive Summary The N-alkylation of 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is a pivotal step in synthesizing kinase inhibitors and antiproliferative agents. How...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

The N-alkylation of 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is a pivotal step in synthesizing kinase inhibitors and antiproliferative agents. However, the ambident nature of the pyrazole ring (N1 vs. N2 nucleophilicity) frequently leads to regio-isomeric mixtures. While N1-alkylation is typically the thermodynamic preference, N2-alkylated impurities or kinetic products are common and can possess vastly different biological profiles.

This guide objectively compares the validation methodologies for distinguishing these isomers. We establish a self-validating protocol relying primarily on 2D NOESY NMR as the rapid "workhorse" method, supported by 13C/15N HMBC and X-ray crystallography for definitive structural proof.

Mechanistic Overview: The Regio-Selectivity Challenge

The 1H-pyrazolo[3,4-b]pyridine scaffold exhibits annular tautomerism between the N1 and N2 positions. Under basic alkylation conditions (e.g.,


, DMF), the deprotonated pyrazolide anion can react at either nitrogen.
  • N1-Alkylation (Thermodynamic): Generally favored due to the stabilization of the aromatic system and reduced steric clash with the C3-substituent (in this case, H3).

  • N2-Alkylation (Kinetic/Minor): Often formed in significant ratios (up to 30-40%) depending on the alkylating agent's hardness and solvent polarity.

  • N7-Alkylation: Rare in this specific scaffold due to the lower nucleophilicity of the pyridine nitrogen (deactivated by the 6-Cl and 4-CN electron-withdrawing groups).

The structural assignment is complicated because both isomers have identical mass and very similar 1H NMR profiles.

Visualization: Reaction Pathways & Isomers

ReactionScheme cluster_legend Key Differentiator Start 6-Chloro-1H-pyrazolo[3,4-b] pyridine-4-carbonitrile (Tautomeric Mixture) Conditions Base (K2CO3/Cs2CO3) Alkyl Halide (R-X) DMF/ACN Start->Conditions N1_Product N1-Isomer (Major) (Thermodynamic) No NOE to H3 Conditions->N1_Product Path A (Favored) N2_Product N2-Isomer (Minor) (Kinetic) Strong NOE (N-CH2 <-> H3) Conditions->N2_Product Path B (Competing) Info H3 Proton is the Diagnostic Handle

Figure 1: Reaction scheme illustrating the divergent pathways to N1 and N2 isomers. The proximity of the alkyl group to the H3 proton is the critical spatial differentiator.

Comparative Guide to Validation Methods

The following table compares the three primary methods for validating regio-chemistry.

FeatureMethod A: 2D NOESY NMR Method B: 13C/15N HMBC Method C: X-Ray Crystallography
Role Primary Screening (High Throughput) Secondary Confirmation Gold Standard (Definitive)
Principle Spatial proximity (Through-space)Bond connectivity (Through-bond)Electron density diffraction
Key Signal NOE between N-CH2 and H3 3-bond coupling to C3 vs C7a Direct atom mapping
Sensitivity High (requires ~2 mg)Medium (requires ~10-20 mg)Low (requires single crystal)
Time/Cost Fast (1-2 hours) / LowMedium (4-12 hours) / LowSlow (Days/Weeks) / High
Limitations Ambiguous if signals overlapComplex interpretationCrystal growth is difficult
Detailed Experimental Protocols
3.1 Synthesis & Isolation

Protocol:

  • Dissolve 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M).

  • Add

    
     (2.0 eq) and stir for 15 min at RT.
    
  • Add Alkyl Halide (1.1 eq) dropwise. Stir at RT for 2-12 h (monitor by TLC/LCMS).

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Flash chromatography is critical . N1 and N2 isomers usually have different Rf values.

    • Trend: N2 isomers are often less polar (higher Rf) than N1 isomers in EtOAc/Hexane systems, but this varies with the R group.

    • Action: Isolate both spots for comparative NMR.

3.2 Method A: The NOESY "Smoking Gun" (Recommended)

This is the most efficient method for routine assignment.

  • Rationale: In the N2-isomer, the alkyl group at N2 is sterically adjacent to the proton at C3 (H3). In the N1-isomer, the alkyl group is adjacent to the bridgehead C7a and the pyridine ring (specifically the lone pair of N7 or substituents at C6), placing it far from H3.

  • Procedure:

    • Prepare sample: ~5-10 mg in

      
       or 
      
      
      
      .
    • Acquire 1H NMR : Identify the H3 singlet (typically

      
       8.0 - 8.5 ppm) and the N-CH2  signal.
      
    • Acquire 2D NOESY (mixing time 500-800 ms).

    • Analysis:

      • N2-Isomer: Observe a strong cross-peak between the N-CH2 protons and the H3 aromatic singlet.

      • N1-Isomer: Absence of NOE between N-CH2 and H3. (May show weak NOE to H5 if the molecule is distorted, but usually silent or NOE to C6-substituents).

3.3 Method B: HMBC Connectivity (Robust Confirmation)

If NOESY is ambiguous (e.g., signal overlap), HMBC provides through-bond proof.

  • Rationale:

    • N2-Alkylation: The N-CH2 protons are 3 bonds away from C3 and 3 bonds away from C3a (bridgehead).

    • N1-Alkylation: The N-CH2 protons are 3 bonds away from C7a (bridgehead) and potentially C3a (via a longer path, often weaker).

  • Differentiation:

    • Identify C3 using HSQC (it correlates to H3).

    • N2-Isomer: N-CH2 shows a clear HMBC correlation to C3 .

    • N1-Isomer: N-CH2 typically lacks a strong correlation to C3 (or it is significantly weaker than the bridgehead correlation).

3.4 Method C: X-Ray Crystallography

Use this only if Methods A and B are inconclusive or if absolute stereochemistry of the alkyl chain is also .

  • Protocol: Vapor diffusion (slow evaporation) of MeOH/DCM or Acetone/Hexane mixtures.

Data Analysis & Interpretation
Decision Tree for Structural Assignment

DecisionTree Step1 Isolate Isomer & Acquire 1H NMR Step2 Locate H3 (Pyz) and N-CH2 signals Step1->Step2 Step3 Run 2D NOESY Step2->Step3 Decision Is there a Cross-Peak between N-CH2 and H3? Step3->Decision Result_N2 YES: Product is N2-Isomer (Kinetic) Decision->Result_N2 Strong Signal Result_N1 NO: Product is N1-Isomer (Thermodynamic) Decision->Result_N1 No Signal Validation Confirm with HMBC: N2 couples to C3 N1 couples to C7a Result_N2->Validation Result_N1->Validation

Figure 2: Logical workflow for assigning regio-chemistry using NMR data.

Reference Chemical Shifts (Typical Values in

)
PositionNucleiN1-Isomer (Major)N2-Isomer (Minor)Notes
H3 1H

8.3 - 8.6 ppm

8.5 - 8.9 ppm
N2-isomer H3 is often deshielded due to proximity to the alkyl group.
C3 13C

~133-136 ppm

~125-130 ppm
Diagnostic: N2-alkylation often shields C3 relative to N1.
N-CH2 1HVariable (R-group dependent)VariableChemical shift alone is unreliable for assignment.

Note: Values are approximate and depend on the specific alkyl group (R).

Conclusion

For the N-alkylation of 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile , the N1-isomer is the expected major product, but the N2-isomer is a common impurity.

Recommendation:

  • Always isolate the minor isomer during method development to serve as a reference standard.

  • Use NOESY as the primary validation tool. The interaction between the alkyl protons and the H3 pyrazole proton is the specific marker for the N2-isomer .

  • Verify the major product (N1) by the absence of this NOE signal and, if necessary, HMBC correlations to the C7a bridgehead.

References
  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Source: Magnetic Resonance in Chemistry, 2024.[1] URL:[Link] Relevance: Establishes the core NMR methodologies (NOESY/HMBC) for distinguishing N1/N2 isomers in this specific scaffold.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: Molecules, 2022.[2][3] URL:[Link] Relevance: Comprehensive review of the synthesis, tautomerism, and N-alkylation patterns of the pyrazolo[3,4-b]pyridine ring.

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. Source: ResearchGate / Journal of Organic Chemistry. URL:[Link] Relevance: Provides crystallographic evidence and mechanistic insights into the thermodynamic preference for N1 alkylation.

  • Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. (Analogous Chemistry) Source: Journal of Molecular Structure, 2022.[1][2] URL:[Link] Relevance: Discusses the impact of chlorine substituents on the regioselectivity of fused nitrogen heterocycles.

Sources

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